molecular formula C16H20O3 B13552879 Ethyl2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate

Ethyl2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate

Cat. No.: B13552879
M. Wt: 260.33 g/mol
InChI Key: ONBXMWPPWQVQOH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can be employed to catalyze the esterification reaction under milder conditions, reducing energy consumption and improving safety .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Ethyl 2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated ester group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This reactivity is crucial for its potential therapeutic effects and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate is unique due to its methoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic synthesis and material science .

Properties

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

ethyl 2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate

InChI

InChI=1S/C16H20O3/c1-5-7-15(16(17)19-6-2)12(3)13-8-10-14(18-4)11-9-13/h5,8-11,15H,1,3,6-7H2,2,4H3

InChI Key

ONBXMWPPWQVQOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C)C(=C)C1=CC=C(C=C1)OC

Origin of Product

United States

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